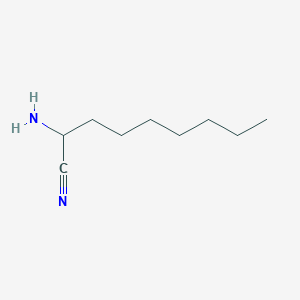
2-Aminononanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminononanenitrile is an organic compound with the molecular formula C9H18N2. It is a nitrile derivative with an amino group attached to the second carbon of a nonane chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Aminononanenitrile can be synthesized through several methods:
Nucleophilic Substitution: One common method involves the reaction of 2-bromononane with sodium cyanide (NaCN) to form 2-nonanenitrile, followed by the reduction of the nitrile group to an amino group using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Dehydration of Amides: Another method involves the dehydration of 2-aminononanoic acid amide using phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2) to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the nucleophilic substitution method due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminononanenitrile undergoes various chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Reduction: 2-Aminononane.
Hydrolysis: 2-Aminononanoic acid.
Substitution: Various substituted amines depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Aminononanenitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Aminononanenitrile depends on its specific applicationFor example, in biological systems, it may act as a substrate for enzymes that catalyze the hydrolysis or reduction of nitriles, leading to the formation of biologically active amines or acids .
Vergleich Mit ähnlichen Verbindungen
2-Aminononanenitrile can be compared with other similar compounds such as:
2-Aminopentanenitrile: A shorter chain nitrile with similar reactivity but different physical properties.
2-Aminobenzonitrile: An aromatic nitrile with different electronic properties and reactivity due to the presence of the benzene ring.
2-Aminobutanenitrile: Another shorter chain nitrile with similar chemical behavior but different applications.
Uniqueness
This compound is unique due to its longer carbon chain, which imparts different physical properties such as boiling point and solubility compared to shorter chain nitriles. This makes it suitable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
112101-11-8 |
|---|---|
Molekularformel |
C9H18N2 |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
2-aminononanenitrile |
InChI |
InChI=1S/C9H18N2/c1-2-3-4-5-6-7-9(11)8-10/h9H,2-7,11H2,1H3 |
InChI-Schlüssel |
USOJRICXFAKQDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


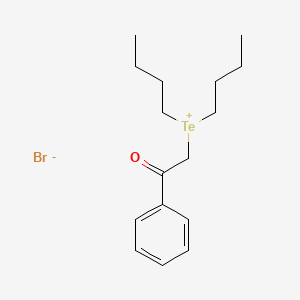
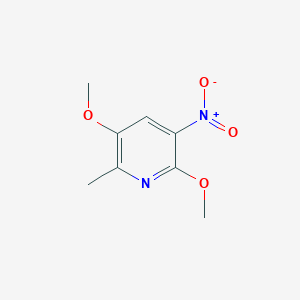
![[1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid](/img/structure/B14309459.png)

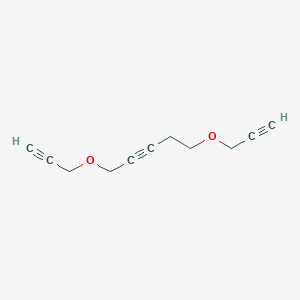
![N-[2-(Triethoxysilyl)ethyl]urea](/img/structure/B14309477.png)
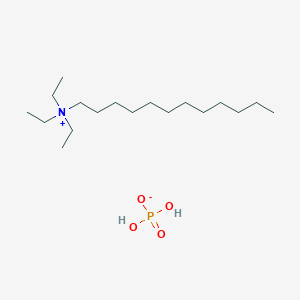
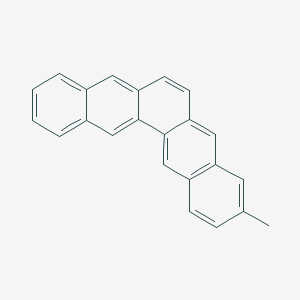
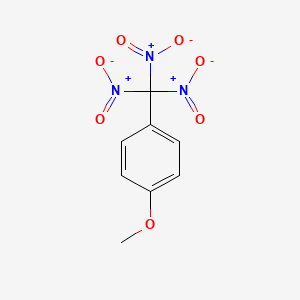
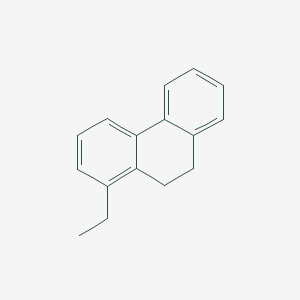
![3-Chloro-11H-indolo[3,2-C]quinoline](/img/structure/B14309508.png)
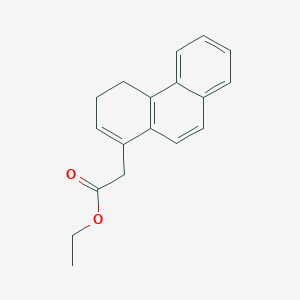

![Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate](/img/structure/B14309530.png)
